molecular formula C16H13F3N2OS B2916089 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 939893-40-0

2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2916089
CAS No.: 939893-40-0
M. Wt: 338.35
InChI Key: FPGLCTYZSKWZJW-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its benzylamino group, thioxo group, and trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the reaction of benzylamine with appropriate reagents to introduce the thioxo and trifluoromethyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide may be used to study protein interactions, enzyme inhibition, or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.

Comparison with Similar Compounds

  • 2-(Benzylamino)ethanol

  • N-Benzylmethylamine

  • 2-(Methylamino)ethanol

Uniqueness: 2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(benzylamino)-2-sulfanylidene-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-6-8-13(9-7-12)21-14(22)15(23)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLCTYZSKWZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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